l-Propoxyphene - 77-50-9

l-Propoxyphene

Catalog Number: EVT-403340
CAS Number: 77-50-9
Molecular Formula: C22H29NO2
Molecular Weight: 339.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Dextropropoxyphene is the (1S,2R)-(+)-diastereoisomer of propoxyphene. It has a role as an opioid analgesic and a mu-opioid receptor agonist. It is an enantiomer of a levopropoxyphene.
Dextropropoxyphene is a DEA Schedule IV controlled substance. Substances in the DEA Schedule IV have a low potential for abuse relative to substances in Schedule III. It is a Narcotic drugs substance.
Dextropropoxyphene is an opioid analgesic manufactured by Eli Lilly and Company. It is used in the symptomatic treatment of mild pain. It displays antitussive and local anaesthetic actions. Due to the risk of cardiac arrhythmias and overdose, possibly leading to death, dextropropoxyphene has been withdrawn from the market in Europe and the United States. The drug is often referred to as the general form, "propoxyphene", however only the dextro-isomer (dextropropoxyphene) has any analgesic effect. The levo-isomer appears to exhibit a very limited antitussive effect.
Propoxyphene is an Opioid Agonist. The mechanism of action of propoxyphene is as a Full Opioid Agonist.
Propoxyphene is the d-isomer of synthetic diphenyl propionate derivative propoxyphene, with narcotic analgesic effect. This agent mimics the effects of the endogenous opiate dextropropoxyphene, by binding to mu receptors located throughout the central nervous system. The binding results in GTP to GDP exchanges on the mu-G-protein complex, by which effector adenylate cyclase is inactivated thereby decreasing intracellular cAMP. This, in turn, inhibits the release of various nociceptive neurotransmitters, such as substance P, gamma-aminobutyric acid (GABA), dopamine, acetylcholine, noradrenaline, vasopressin, and somatostatin. In addition, dextropropoxyphene closes N-type voltage-gated calcium channels and opens calcium-dependent inwardly rectifying potassium channels. This results in hyperpolarization, thereby reducing neuronal excitability, which further decreases the perception of pain.
Propoxyphene, (+/-)- is a racemic mixture of propoxyphene, a synthetic opiate agonist with narcotic analgesic activity. The analgesic effect of propoxyphene is due to its d-isomer, dextropropoxyphene, which bind to opiate receptors, primarily the OP3 receptor located within the central nervous system (CNS). Mediated through G-protein coupled OP3 receptors and cAMP signaling, the release of nociceptive neurotransmitters such as substance P, gamma-aminobutyric acid (GABA), dopamine, acetylcholine, and noradrenaline is inhibited. Propoxyphene also inhibits the release of vasopressin, somatostatin, insulin and glucagon and close N-type voltage-operated calcium channels and open calcium-dependent inwardly rectifying potassium channels. This results in hyperpolarization and reduced neuronal excitability.
A narcotic analgesic structurally related to METHADONE. Only the dextro-isomer has an analgesic effect; the levo-isomer appears to exert an antitussive effect.
See also: Propoxyphene Hydrochloride (has salt form); Propoxyphene Napsylate (has salt form).
Source and Classification

l-Propoxyphene is classified under the category of antitussives, which are agents used to relieve coughing. It is synthesized through various chemical reactions involving propionic acid derivatives and other organic compounds. The synthesis methods involve reactions such as Friedel-Crafts acylation and Mannich reactions .

Synthesis Analysis

Methods

The synthesis of l-propoxyphene typically involves several key steps:

  1. Friedel-Crafts Acylation: This initial step involves the reaction of benzene with propionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to form propiophenone.
  2. Mannich Reaction: Propiophenone then reacts with formaldehyde and dimethylamine to yield an aminoketone.
  3. Formation of Amino Alcohol: The aminoketone undergoes a reaction with benzylmagnesium bromide, producing an amino alcohol.
  4. Esterification: Finally, the amino alcohol is esterified using propionic anhydride to obtain l-propoxyphene .

Technical Details

The synthesis can be optimized by controlling reaction conditions such as temperature, solvent choice, and reactant concentrations. For example, dichloromethane is often used as a solvent for acylation reactions due to its ability to dissolve reactants effectively .

Molecular Structure Analysis

Structure

l-Propoxyphene has a complex molecular structure characterized by two chiral centers, allowing for the existence of multiple stereoisomers. The specific structure can be represented by the molecular formula C22H29NO2C_{22}H_{29}NO_2 and features a propoxy group attached to a phenolic structure.

Data

The compound's molecular weight is approximately 341.48 g/mol, and it has specific stereochemical configurations that define its pharmacological properties .

Chemical Reactions Analysis

Reactions

l-Propoxyphene undergoes various chemical reactions typical of organic compounds:

  1. Acylation Reactions: These involve the introduction of acyl groups into the molecule, which are crucial for its synthesis.
  2. Hydrochloride Formation: l-Propoxyphene can be converted into its hydrochloride salt for improved stability and solubility.

Technical Details

Purification methods often include recrystallization from solvents like ethyl acetate or ethanol-water mixtures to achieve high purity levels, which can be confirmed via nuclear magnetic resonance spectroscopy or liquid chromatography .

Mechanism of Action

Process

The mechanism of action for l-propoxyphene primarily involves its interaction with specific receptors in the central nervous system:

  • Sigma-1 Receptor Binding: Unlike many other antitussives that bind strongly to sigma receptors, l-propoxyphene binds poorly, which may explain its limited analgesic effects compared to its counterpart dextropropoxyphene .
  • Cough Reflex Suppression: The compound's primary action is the suppression of the cough reflex through central mechanisms rather than peripheral effects.

Data

Clinical studies have shown that while l-propoxyphene does not significantly affect pain pathways, it effectively reduces cough frequency in patients .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline solid.
  • Melting Point: Approximately 73.8 - 75.1 °C.

Chemical Properties

  • Solubility: Soluble in organic solvents like ethanol and ethyl acetate but less soluble in water.
  • Stability: Stable under standard laboratory conditions but sensitive to moisture and heat.

Relevant analyses such as infrared spectroscopy and mass spectrometry confirm these properties and assist in characterizing the compound .

Applications

l-Propoxyphene has been primarily utilized in scientific research related to cough suppression and respiratory therapies. Its applications extend to:

  • Pharmaceutical Development: As a model compound for studying antitussive mechanisms.
  • Research Studies: Investigating receptor interactions and pharmacodynamics related to cough reflex control.

Despite its historical use in clinical settings, l-propoxyphene's application has diminished due to safety concerns associated with its racemic counterpart, leading to restrictions on its use in some regions .

Introduction to l-Propoxyphene

Historical Development and Regulatory Timeline

The development of propoxyphene enantiomers traces to Eli Lilly's synthesis of racemic propoxyphene in 1953 [3]. Pharmacological testing revealed that analgesic activity resided exclusively in the dextrorotatory isomer (dextropropoxyphene), leading to its 1955 patent and 1957 market approval as Darvon®. Conversely, l-propoxyphene, lacking analgesic efficacy, was separately commercialized in 1958 as the antitussive Novrad®—a brand name deliberately mirroring "Darvon" to reflect the enantiomeric relationship [7].

Key regulatory milestones:

  • 1957: Racemic propoxyphene approved for pain management in the US [6].
  • 1978: Public Citizen petitioned the FDA to withdraw propoxyphene due to overdose risks, but regulatory action was deferred [1].
  • 2009–2010: The European Medicines Agency (EMA) and US FDA mandated market withdrawal of all propoxyphene formulations (including l-propoxyphene) following evidence of cardiotoxicity (QT prolongation) at therapeutic doses [6] [7]. This decision was supported by a "thorough QT study" showing dose-dependent electrophysiological abnormalities [6].

Table 1: Regulatory Timeline of Propoxyphene Enantiomers

YearEventRegion/Authority
1953Synthesis of racemic propoxypheneEli Lilly & Co.
1957Dextropropoxyphene (Darvon®) approved for painUS FDA
1958l-Propoxyphene (Novrad®) approved as antitussiveUS FDA
2009EMA recommends suspension of marketing authorizationsEuropean Union
2010FDA requests voluntary withdrawal of propoxyphene productsUnited States

Structural Classification Within Opioid Analogs

l-Propoxyphene belongs to the diphenylheptane class of synthetic opioids, structurally analogous to methadone but featuring distinct functional modifications:

  • Core scaffold: A butanol chain with methyl and dimethylamino substituents at C3 and C4, esterified with propionic acid at C2, and phenyl rings at C1 and C2 [5] [7].
  • Key functional groups:
  • Ester linkage: Hydrolyzable propionate group influencing metabolic stability.
  • Tertiary amine: Protonatable dimethylamino group enabling salt formation and receptor binding.
  • Stereocenters: Chiral carbons at C2 (R-configuration) and C3 (S-configuration) determining stereoselectivity [3].Unlike classical opioids (e.g., morphine), l-propoxyphene lacks the phenanthrene core and exhibits negligible affinity for μ-opioid receptors. Its antitussive action likely involves suppression of medullary cough centers via non-opioid mechanisms, potentially through blockade of neuronal nicotinic acetylcholine receptors (α3β4 subtype) [7].

Table 2: Structural Characteristics of l-Propoxyphene

FeatureChemical AttributeBiological Implication
Molecular formulaC₂₂H₂₉NO₂Molecular weight: 339.47 g/mol
Ionization stateBasic (pKₐ ~9.5)Forms water-soluble salts (e.g., napsylate)
Stereochemistry(2R,3S) configurationDetermines antitussive vs. analgesic activity
Metabolic sitesN-demethylation, ester hydrolysis, aromatic hydroxylationNorpropoxyphene as major metabolite

Differentiation from Dextropropoxyphene: Stereochemical Significance

The enantiomers of propoxyphene demonstrate the profound impact of chirality on pharmacological activity:

  • Receptor selectivity: Dextropropoxyphene acts as a μ-opioid agonist (Ki ≈1.2 μM), whereas l-propoxyphene shows >100-fold weaker binding [7]. This arises from complementary 3D orientation of the N-methyl group relative to opioid receptor subpockets [3].
  • Functional divergence:
  • Dextropropoxyphene: Analgesia (ED₅₀ ~50 mg/kg in rodents) via G-protein-coupled receptor inhibition.
  • l-Propoxyphene: Antitussive effects at 20–40 mg doses, mediated through central cough reflex suppression unrelated to opioid pathways [3] [7].
  • Metabolic differences: Both isomers undergo CYP3A4-mediated N-demethylation to norpropoxyphene, but l-propoxyphene exhibits slower clearance (t₁/₂ ≈30–54 hrs vs. 6–12 hrs for dextropropoxyphene) due to stereoselective hepatic uptake [5] [7]. Norpropoxyphene retains local anesthetic activity and contributes to cardiotoxic effects via sodium channel blockade [5] [6].

Table 3: Comparative Properties of Propoxyphene Enantiomers

Propertyl-PropoxypheneDextropropoxyphene
Primary indicationAntitussive (Novrad®)Analgesic (Darvon®)
Receptor targetsα3β4 nAChR antagonistμ-opioid agonist
Key metabolic pathwayN-demethylation (CYP3A4)N-demethylation (CYP3A4)
Bioactivity threshold≥20 mg (cough suppression)≥65 mg (analgesia)

The stereospecificity of propoxyphene underscores the necessity for enantiopure drug development. Despite shared metabolic pathways, the distinct activities of the enantiomers validated their separate therapeutic applications until class-wide withdrawal due to cardiotoxic metabolites [3] [6].

Properties

CAS Number

77-50-9

Product Name

l-Propoxyphene

IUPAC Name

[(2S,3R)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] propanoate

Molecular Formula

C22H29NO2

Molecular Weight

339.5 g/mol

InChI

InChI=1S/C22H29NO2/c1-5-21(24)25-22(18(2)17-23(3)4,20-14-10-7-11-15-20)16-19-12-8-6-9-13-19/h6-15,18H,5,16-17H2,1-4H3/t18-,22+/m1/s1

InChI Key

XLMALTXPSGQGBX-GCJKJVERSA-N

SMILES

CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C

Solubility

In water, 3.32 mg/L at 25 °C

Canonical SMILES

CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C

Isomeric SMILES

CCC(=O)O[C@](CC1=CC=CC=C1)(C2=CC=CC=C2)[C@H](C)CN(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.